BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of N-(2-
Aminophenyl)acetamide: An In-depth Technical
Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: N-(2-Aminophenyl)acetamide

Cat. No.: B182732

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-
Aminophenyl)acetamide (o-Aminoacetanilide), a key chemical intermediate. The document
details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
characteristics, offering a foundational reference for its identification, purity assessment, and
structural elucidation.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for N-(2-
Aminophenyl)acetamide, structured for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of N-
(2-Aminophenyl)acetamide. The following tables summarize the *H and 3C NMR spectral
data.

Table 1: *H NMR Data for N-(2-Aminophenyl)acetamide
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

7.22 d 1H Ar-H

7.00 t 1H Ar-H

6.81 d 1H Ar-H

6.68 t 1H Ar-H

4.90 brs 2H -NH:z

2.15 S 3H -COCHs

9.45 s 1H -NH-

Solvent: DMSO-ds, Frequency: 400 MHz

Table 2: 13C NMR Data for N-(2-Aminophenyl)acetamide

Chemical Shift (6, ppm) Assignment
168.5 C=0

143.2 C-NH:z

126.8 C-NHCOCHs
126.0 Ar-C

123.4 Ar-C

116.3 Ar-C

1159 Ar-C

23.2 -CHs

Solvent: DMSO-ds, Frequency: 100 MHz

Infrared (IR) Spectroscopy
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IR spectroscopy is utilized to identify the functional groups present in N-(2-
Aminophenyl)acetamide based on their characteristic vibrational frequencies.

Table 3: IR Absorption Data for N-(2-Aminophenyl)acetamide

Wavenumber (cm~?) Intensity Assignment

3435, 3350 Strong, Sharp N-H Stretch (primary amine)
3250 Strong, Broad N-H Stretch (secondary amide)
3050 Medium C-H Stretch (aromatic)

2925 Weak C-H Stretch (aliphatic)

1660 Strong C=0 Stretch (Amide I)

1620, 1590 Medium C=C Stretch (aromatic)

1540 Strong N-H Bend (Amide I1)

C-H Bend (ortho-disubstituted

750 Strong )
aromatic)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of
N-(2-Aminophenyl)acetamide, aiding in its structural confirmation. The compound has a
molecular weight of 150.18 g/mol .[1]

Table 4. Mass Spectrometry Data for N-(2-Aminophenyl)acetamide
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miz Relative Intensity (%) Assighment

150 100 [M]* (Molecular lon)
108 85 [M - COCH2]*

92 30 [CeHsN]*

80 45 [CeHsN - NH2]*

65 25 [CsHs]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.
Researchers should adapt these methodologies based on the specific instrumentation

available.

NMR Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of the carbon-

hydrogen framework.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:

o Weigh approximately 5-10 mg of N-(2-Aminophenyl)acetamide.

» Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-
de).

e Transfer the solution to a 5 mm NMR tube.
Data Acquisition:

» 1H NMR Spectroscopy: A standard single-pulse experiment is typically used. Data is
acquired with an appropriate number of scans to achieve a good signal-to-noise ratio, with a
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relaxation delay of 1-2 seconds.

e 13C NMR Spectroscopy: A proton-decoupled pulse program is used to simplify the spectrum.
A larger number of scans and a longer relaxation delay may be necessary compared to *H
NMR to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of N-(2-Aminophenyl)acetamide with approximately 100-
200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e Place a portion of the mixture into a pellet press.

o Apply pressure to form a thin, transparent pellet.

Data Acquisition:

e Record a background spectrum of the empty sample compartment.

e Mount the KBr pellet in a sample holder and place it in the spectrometer's beam path.

e Acquire the IR spectrum, typically in the range of 4000-400 cm~1.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electron lonization - EI).

Sample Preparation:
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e Prepare a dilute solution of N-(2-Aminophenyl)acetamide in a volatile organic solvent (e.g.,
methanol or acetonitrile). The concentration should be optimized for the specific instrument
being used.

Data Acquisition (Electron lonization - EI):
« Introduce the sample into the ion source of the mass spectrometer.

e The sample is vaporized and then bombarded with a beam of high-energy electrons, causing
ionization and fragmentation.

e The resulting positively charged ions are accelerated into the mass analyzer.
e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o A detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic
characterization of N-(2-Aminophenyl)acetamide.

Spectroscoj pic Analysis

NMR Spectroscopy
(H&C)

Purification

}—»‘ Ict }—»‘ Pure N-(2-Aminophenyl)acetamide
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Click to download full resolution via product page

A generalized workflow for the synthesis and spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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